3-methyl-4-nitrobenzene-1,2-diol chemical structure and properties
3-methyl-4-nitrobenzene-1,2-diol chemical structure and properties
The following technical guide provides an in-depth analysis of 3-methyl-4-nitrobenzene-1,2-diol (commonly referred to as 3-methyl-4-nitrocatechol or 3M4NC ). This document is structured for researchers in medicinal chemistry, environmental toxicology, and atmospheric science.
Compound Class: Nitrocatechol | Role: COMT Inhibitor / Brown Carbon Tracer
Chemical Identity & Structural Core
3-methyl-4-nitrobenzene-1,2-diol is a functionalized catechol derivative characterized by a benzene ring substituted with two hydroxyl groups (positions 1,2), a methyl group (position 3), and a nitro group (position 4). Its structure creates a unique electronic environment where the electron-donating hydroxyl and methyl groups compete with the electron-withdrawing nitro group, influencing its acidity (pKa) and chelating ability.
Nomenclature & Identifiers
| Registry | Identifier |
| IUPAC Name | 3-methyl-4-nitrobenzene-1,2-diol |
| Common Synonyms | 3-methyl-4-nitrocatechol (3M4NC); 4-nitro-3-methylcatechol |
| CAS Number | 99936-93-3 |
| Molecular Formula | C₇H₇NO₄ |
| Molecular Weight | 169.13 g/mol |
| SMILES | CC1=C(C=CC(=C1O)O)[O-] |
Structural Visualization
The following diagram illustrates the connectivity and the steric proximity of the methyl (C3) and nitro (C4) groups, which is critical for its regioselective synthesis and binding properties.
Figure 1: Structural assembly and key functional regions of 3-methyl-4-nitrocatechol.
Physiochemical Properties
The physicochemical profile of 3M4NC is dominated by its amphiphilic nature (lipophilic methyl/nitro groups vs. hydrophilic hydroxyls) and its ability to ionize.
| Property | Value / Description | Contextual Note |
| Physical State | Solid (Yellow crystalline powder) | Chromophore responsible for "brown carbon" light absorption. |
| Solubility | Soluble in MeOH, DMSO, Ethanol; Moderate in Water. | Lipophilicity allows membrane permeability (LogP ~1.4–1.9). |
| Acidity (pKa) | ~7.0 – 7.5 (Estimated) | The nitro group lowers the pKa of the catechol hydroxyls (normally ~9.4), making it acidic at physiological pH. |
| UV-Vis Abs | Strong absorption in the near-UV/blue region; pH-dependent bathochromic shift upon deprotonation. | |
| Stability | Sensitive to oxidation; Light sensitive. | Rapidly degrades under UV irradiation in aqueous phase (photolysis). |
Synthesis & Production Protocols
Synthesis of 3M4NC requires controlling the regioselectivity of nitration on the activated catechol ring.[1]
Method A: Laboratory Chemical Synthesis (Nitration)
Principle: Electrophilic aromatic substitution of 3-methylcatechol. The challenge is separating the 4-nitro (3M4NC) and 5-nitro (3M5NC) isomers.
Protocol:
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Precursor: Dissolve 3-methylcatechol (1.0 eq) in Diethyl Ether or Glacial Acetic Acid.
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Nitration: Add Sodium Nitrite (NaNO₂, 1.0–1.5 eq) followed by dropwise addition of dilute Sulfuric Acid (H₂SO₄) at 0–5°C.
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Note: Using HNO₂ (generated in situ) often favors the mono-nitro product over harsh HNO₃ nitration which can lead to oxidation (quinones).
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Quenching: Pour reaction mixture into ice water.
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Extraction: Extract with Ethyl Acetate (x3). Wash organic layer with brine.
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Purification: The crude mixture contains both 3-methyl-4-nitrocatechol and 3-methyl-5-nitrocatechol.
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Separation: Flash column chromatography (Silica gel; Hexane:Ethyl Acetate gradient). 3M4NC typically elutes differently due to the steric influence of the adjacent methyl group on the nitro group's interaction with the silica.
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Method B: Atmospheric Formation (Environmental)
In the atmosphere, 3M4NC is a secondary organic aerosol (SOA) component formed via the oxidation of biomass burning emissions.
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Precursor: 3-Methylcatechol (emitted from wood combustion).
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Reactants: NOx / HNO₂ (Nitrous acid).
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Mechanism: Non-radical oxidation-conjugated addition in the aqueous phase (e.g., fog droplets) at acidic pH (pH ~3–5).
Figure 2: Divergent synthesis pathways for methyl-nitrocatechol isomers.
Pharmacology & Biological Activity
While primarily studied today as an environmental toxin, the structure of 3M4NC classifies it as a Catechol-O-Methyltransferase (COMT) Inhibitor .
Mechanism of Action: COMT Inhibition
COMT enzymes methylate catecholamines (dopamine, epinephrine) using S-adenosylmethionine (SAM). Nitrocatechols inhibit this by mimicking the substrate and tightly binding the catalytic magnesium ion.
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Mg²⁺ Chelation: The hydroxyl groups at C1 and C2 form a bidentate coordination complex with the Mg²⁺ ion in the COMT active site.
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Electronic Stabilization: The nitro group (C4) withdraws electron density, increasing the acidity of the hydroxyl protons, strengthening the interaction with the metal ion and active site residues (e.g., Lysine).
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Steric Fit: The methyl group (C3) occupies a hydrophobic pocket, potentially enhancing selectivity or binding affinity compared to non-methylated nitrocatechols.
Toxicology & Metabolism
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Oct1 Interaction: 3M4NC has been shown to interact with Organic Cation Transporter 1 (Oct1), potentially interfering with the uptake of endogenous substrates.
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Embryotoxicity: Studies in zebrafish (Danio rerio) indicate that exposure to nitrocatechols causes developmental toxicity, including pericardial edema and morphological abnormalities.
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Biodegradation: 3M4NC is a metabolite in the bacterial degradation of 2,6-dinitrotoluene (2,6-DNT) by Ralstonia and Burkholderia species.
Figure 3: Competitive inhibition mechanism of COMT by 3-methyl-4-nitrocatechol.
Environmental Significance (Brown Carbon)
3M4NC is a recognized tracer for biomass burning (wildfires, wood smoke).
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Light Absorption: It acts as a chromophore in "Brown Carbon" (BrC), absorbing solar radiation in the near-UV/visible range, which contributes to atmospheric warming.
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Photostability: Its lifetime in the atmosphere is regulated by photolysis (breaking down under sunlight) and reaction with hydroxyl radicals (OH•).
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Detection: It is quantified in aerosol samples (PM2.5/PM10) using LC-MS/MS (Negative Electrospray Ionization), often using 4-nitrocatechol as a surrogate standard if the specific isotope is unavailable.
Handling & Safety Information
GHS Classification:
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Signal Word: Warning
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Storage: Store at -20°C (Desiccated). Protect from light and air (oxidation sensitive).
References
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BLD Pharm. (2025). 3-Methyl-4-nitrobenzene-1,2-diol Product Datasheet. Retrieved from
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PubChem. (2025). 3-Methyl-4-nitrocatechol Compound Summary. National Library of Medicine. Retrieved from [1]
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Vidovic, K. et al. (2018). Nighttime Aqueous-Phase Formation of Nitrocatechols in the Atmospheric Condensed Phase. Environmental Science & Technology. Retrieved from
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Kitanovski, Z. et al. (2020). Nitrated monoaromatic hydrocarbons in ambient air: levels, mass size distributions and inhalation bioaccessibility. Environmental Science and Pollution Research.[2] Retrieved from
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Lessner, D.J. et al. (2002). Molecular Characterization and Substrate Specificity of Nitrobenzene Dioxygenase from Comamonas sp. Strain JS765. Applied and Environmental Microbiology. Retrieved from
